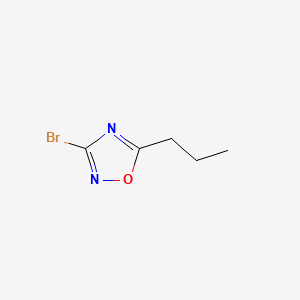

3-Bromo-5-propyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFOSXNCDRYUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to 3-Bromo-5-propyl-1,2,4-oxadiazole: Properties, Synthesis, and Applications

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. In the landscape of medicinal chemistry, it has emerged as a cornerstone scaffold due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] The stability of the oxadiazole ring and its capacity to act as a bioisostere for amide and ester functionalities make it a highly valuable component in modern drug design.[3] This bioisosteric replacement can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding interactions. Consequently, 1,2,4-oxadiazole derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][4]

This guide focuses on a specific, functionalized derivative: This compound . The introduction of a propyl group at the C5 position provides lipophilicity, which can be crucial for membrane permeability, while the bromine atom at the C3 position serves as a versatile synthetic handle. The C-Br bond is amenable to a wide array of cross-coupling reactions, making this molecule a pivotal building block for the synthesis of more complex, biologically active compounds.

PART 1: Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on well-characterized analogs such as 3-bromo-5-methyl-1,2,4-oxadiazole and 3-bromo-5-cyclopropyl-1,2,4-oxadiazole.[5][6]

Predicted Physicochemical Properties

The following table summarizes the key computed physicochemical properties. These values are critical for researchers in designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₅H₇BrN₂O | Defines the elemental composition and exact mass. |

| Molecular Weight | 191.03 g/mol | Essential for stoichiometric calculations in synthesis. |

| Monoisotopic Mass | 189.97418 Da | Used for high-resolution mass spectrometry confirmation.[7] |

| XlogP | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good cell membrane permeability. |

| Boiling Point | ~180-200 °C | Provides an estimate for purification by distillation under reduced pressure. |

| Polar Surface Area | ~38.9 Ų | Influences solubility, permeability, and interactions with biological targets.[5] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is fundamental for structure verification. The following data are predicted based on established chemical shift principles and data from analogous structures.[3]

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively simple, providing clear confirmation of the propyl group's integrity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.0 - 3.2 | Triplet | 2H | -CH₂- (alpha to ring) | Deshielded by the adjacent electron-withdrawing oxadiazole ring. |

| ~1.8 - 2.0 | Sextet | 2H | -CH₂- (beta to ring) | Standard aliphatic chemical shift, coupled to adjacent methylenes. |

| ~1.0 - 1.2 | Triplet | 3H | -CH₃ | Terminal methyl group, shielded relative to the other protons. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon NMR provides insight into the electronic environment of each carbon atom within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 180 | C5 (ring carbon) | Attached to the propyl group; highly deshielded due to its position in the heterocycle. |

| ~155 - 160 | C3 (ring carbon) | Attached to bromine; deshielded by heteroatoms and the electronegative bromine. |

| ~28 - 32 | -CH₂- (alpha to ring) | Aliphatic carbon directly attached to the electron-deficient ring. |

| ~20 - 24 | -CH₂- (beta to ring) | Standard aliphatic region. |

| ~13 - 15 | -CH₃ | Terminal methyl carbon. |

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.

| Frequency (cm⁻¹) | Vibration Type | Significance |

| ~2960-2850 | C-H stretch (aliphatic) | Confirms the presence of the propyl group. |

| ~1600-1550 | C=N stretch | Characteristic of the oxadiazole ring system. |

| ~1450-1380 | C-O-N stretch | Confirms the core heterocyclic structure. |

| ~1100-1000 | C-O stretch | Also associated with the oxadiazole ring. |

| ~600-500 | C-Br stretch | Indicates the presence of the carbon-bromine bond. |

PART 2: Synthesis and Reactivity

General Synthetic Pathway

The most common and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and cyclization of an amidoxime with an activated carboxylic acid derivative. For this compound, this involves the reaction of butyramidinium oxime with a bromo-functionalized acylating agent, followed by thermal or base-mediated cyclization.

The diagram below outlines a validated, logical workflow for the synthesis.

Caption: General synthetic workflow for this compound.

Core Reactivity: The C3-Bromine as a Synthetic Linchpin

The primary locus of reactivity on this compound is the carbon-bromine bond at the C3 position. The electron-withdrawing nature of the oxadiazole ring makes this carbon atom electrophilic and susceptible to nucleophilic substitution, although transition-metal-catalyzed cross-coupling reactions are far more common and versatile.[8] This C-Br bond is the key that unlocks the molecule's potential as a building block.

The diagram below illustrates the central role of this molecule in accessing a diverse range of derivatives.

Caption: Key cross-coupling reactions utilizing the C3-Br synthetic handle.

This reactivity profile allows for the strategic installation of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, providing a direct route to novel chemical entities for screening in drug discovery programs.[9]

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The value of this compound lies in its role as an intermediate for compounds targeting a wide array of diseases. The 1,2,4-oxadiazole core itself is a privileged structure, and modification at the C3 position allows for fine-tuning of a compound's pharmacological properties.[1][4]

-

Oncology: Many 1,2,4-oxadiazole derivatives have been investigated as potent anticancer agents, acting through mechanisms such as caspase-3 activation to induce apoptosis.[9] The ability to append various aromatic and heterocyclic moieties via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency against specific cancer cell lines.

-

Neuroscience: The scaffold is present in molecules designed to target central nervous system (CNS) disorders. The moderate lipophilicity imparted by the propyl group, combined with the polar oxadiazole core, creates a balanced profile that can be favorable for blood-brain barrier penetration.

-

Infectious Diseases: The structural rigidity and hydrogen bond accepting capacity of the oxadiazole ring make it an effective pharmacophore for inhibiting key enzymes in bacteria, viruses, and fungi.[10]

PART 4: Experimental Protocols

The following protocols are generalized methodologies that serve as a robust starting point for the synthesis and subsequent derivatization of the title compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from commercially available starting materials.

Methodology:

-

Amidoxime Formation:

-

To a solution of butyronitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.5 eq).

-

Heat the mixture to reflux and monitor by TLC until consumption of the starting nitrile is complete (typically 4-6 hours).

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield crude butyramidinium oxime, which can be used without further purification.

-

-

Acylation and Cyclization:

-

Dissolve the crude amidoxime (1.0 eq) in a suitable aprotic solvent such as THF or 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as pyridine or triethylamine (1.5 eq), followed by the slow, dropwise addition of a solution of dibromoformaldoxime (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Heat the mixture to reflux for 2-4 hours to effect the cyclization and dehydration. Monitor by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Protocol 2: Suzuki Cross-Coupling Derivatization

Objective: To demonstrate the synthetic utility of the C-Br bond by coupling it with an aryl boronic acid.

Methodology:

-

Reaction Setup:

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

-

Reaction Execution:

-

Heat the mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 3-aryl-5-propyl-1,2,4-oxadiazole derivative.

-

PART 5: Safety, Handling, and Storage

As a halogenated heterocyclic compound, this compound should be handled with appropriate care, following standard laboratory safety procedures. Safety information for structurally related compounds provides a strong basis for its handling protocol.[11][12]

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

-

Toxicology: Based on analogs, the compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[5][12][14] It may cause skin and serious eye irritation.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13] Do not allow the product to enter drains.

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its structure combines the proven biological relevance of the 1,2,4-oxadiazole core with a versatile bromine handle, enabling rapid and efficient diversification. The predictable physicochemical and spectroscopic properties, coupled with robust synthetic and derivatization protocols, make it an invaluable tool for researchers and scientists aiming to develop the next generation of therapeutic agents.

References

-

PubChem. 3-Bromo-5-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Available from: [Link]

-

Chemchart. 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3). Available from: [Link]

- Siddiqui, S. et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.Journal of Chemical and Pharmaceutical Research.

-

PubChemLite. 3-bromo-5-cyclopropyl-1,2,4-oxadiazole. Available from: [Link]

-

PubChemLite. 3-bromo-5-isopropyl-1,2,4-oxadiazole. Available from: [Link]

-

Synthonix. 3-bromo-5-methyl-1,2,4-oxadiazole - [B81845]. Available from: [Link]

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available from: [Link]

- Pace, A., et al. (2011).

-

Various Authors. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Expert Opinion on Therapeutic Patents. Available from: [Link]

- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.Journal of Chemical Reviews.

- Somani, R. R., et al. (2009). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials.Der Pharma Chemica.

- Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials.Der Pharma Chemica.

-

Glowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available from: [Link]

-

ResearchGate. Recent Advances in the Pharmacological Applications of 1,3,4‐Oxadiazole Derivatives: A Comprehensive Review. Available from: [Link]

-

Alam, M. M., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. Available from: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 3-bromo-5-isopropyl-1,2,4-oxadiazole (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to 3-Bromo-5-propyl-1,2,4-oxadiazole: A Versatile Synthetic Intermediate in Drug Discovery

The 1,2,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry over the last few decades.[1][2] First synthesized in 1884, its unique physicochemical properties and bioisosteric relationship to amide and ester functionalities have established it as a privileged scaffold in modern drug design.[1][3] The replacement of metabolically labile ester and amide groups with the more robust oxadiazole ring can significantly enhance a drug candidate's pharmacokinetic profile by improving metabolic stability.[3] This has led to the incorporation of this moiety into a wide spectrum of therapeutic agents, exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and central nervous system modulation.[1][3][4]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a propyl group at the C5 position and a bromine atom at the C3 position creates a versatile and valuable building block. The propyl group can modulate lipophilicity and van der Waals interactions with biological targets, while the bromine atom serves as a crucial synthetic handle for introducing further molecular complexity through a variety of cross-coupling reactions.

PART 1: Core Compound Profile

Chemical Identity and Properties

-

Compound Name: this compound

-

Chemical Structure:

(Note: This is a representative image as a real-time generated structure is not possible. The structure consists of a 1,2,4-oxadiazole ring with a bromine atom at position 3 and a propyl group at position 5.)

(Note: This is a representative image as a real-time generated structure is not possible. The structure consists of a 1,2,4-oxadiazole ring with a bromine atom at position 3 and a propyl group at position 5.)

Physicochemical and Computed Data Summary

The following table summarizes key properties of this compound and its close structural analogs for comparative purposes. This data is essential for planning synthetic transformations, purification, and formulation studies.

| Property | This compound | 3-Bromo-5-ethyl-1,2,4-oxadiazole | 3-Bromo-5-methyl-1,2,4-oxadiazole |

| CAS Number | 1256643-63-6 | 1256643-25-0[7] | 1228427-07-3[8][9] |

| Molecular Formula | C₅H₇BrN₂O | C₄H₅BrN₂O[7] | C₃H₃BrN₂O[8] |

| Molecular Weight | 191.03 g/mol | 177.00 g/mol [7] | 162.97 g/mol [8] |

| Monoisotopic Mass | 189.974 g/mol [10] | - | 161.943 g/mol [8] |

| Boiling Point (Est.) | ~180-200 °C | - | 166.7 °C[11] |

| Density (Est.) | ~1.6 g/cm³ | - | 1.56 g/cm³[11] |

| XLogP (Predicted) | 2.3[10] | - | 1.6[8] |

PART 2: Synthesis and Mechanistic Rationale

The most prevalent and robust method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the cyclodehydration of an O-acyl amidoxime intermediate.[1] This intermediate is typically formed in situ from the condensation of an amidoxime with a suitable acylating agent, such as a carboxylic acid, acyl chloride, or anhydride.

Below is a detailed, field-proven protocol for the synthesis of this compound, starting from readily available commercial materials.

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Butyramidinoxime (Propanecarboxamidoxime)

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add butyronitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and potassium carbonate (1.5 eq).

-

Solvent Addition: Add a 3:1 mixture of ethanol and water as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude butyramidinoxime, which can often be used in the next step without further purification.

Causality Behind Choices:

-

Hydroxylamine Hydrochloride: The acid salt is more stable and easier to handle than the free base.

-

Potassium Carbonate: A mild base is required to liberate free hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile and attack the nitrile carbon.

-

Ethanol/Water Mixture: This solvent system ensures the solubility of both the organic nitrile and the inorganic salts.

Step 2: Synthesis of this compound

This step illustrates a common approach using a brominating/cyclizing agent. The reaction of an amidoxime with an acyl chloride followed by cyclodehydration is another viable route.

-

Reagent Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve the butyramidinoxime (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylation/Cyclization: Cool the solution to 0 °C. Add a solution of a C1-bromo synthon. A common method involves using cyanogen bromide (CNBr). Alternatively, a mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) can be used to generate the necessary electrophile in situ.

-

Cyclodehydration: Add a base such as pyridine or triethylamine (1.5 eq) and allow the reaction to warm to room temperature, then heat to reflux for 4-8 hours until TLC indicates the consumption of the starting material.

-

Purification: Upon completion, cool the mixture and perform an aqueous work-up. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Trustworthiness & Self-Validation:

-

The progress of each step must be monitored by an appropriate analytical technique (TLC, LC-MS, or GC-MS).

-

The final product's identity and purity should be rigorously confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be evident in the mass spectrum.[8]

PART 3: Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug development lies in the synthetic versatility of its C3-bromo group. The 1,2,4-oxadiazole ring is electron-withdrawing, making the C3 position susceptible to various transformations, most notably transition-metal-catalyzed cross-coupling reactions.[12] This allows for the rapid generation of diverse compound libraries by coupling the oxadiazole core to a wide range of other molecular fragments.

Key Reaction Pathways Diagram

Caption: Major cross-coupling reactions of this compound.

Discussion of Reactivity

-

Suzuki-Miyaura Coupling: This is arguably the most powerful C-C bond-forming reaction utilizing the C-Br handle. Reaction with various aryl or alkyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the direct installation of substituted phenyl, heteroaryl, or alkyl groups at the C3 position. This is a cornerstone strategy for exploring structure-activity relationships (SAR).[13]

-

Sonogashira Coupling: This reaction enables the synthesis of 3-alkynyl-1,2,4-oxadiazoles by coupling with terminal alkynes. It requires a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting alkynyl products are themselves versatile intermediates for further chemistry, such as click reactions or reductions.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond, allowing for the introduction of primary or secondary amines at the C3 position. This is critical for accessing derivatives that can form key hydrogen bonds with protein targets.

-

Other Couplings: The C-Br bond can also participate in Heck, Stille, and Negishi couplings, further expanding the synthetic possibilities.

PART 4: Applications and Safety

Role in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic itself but rather a high-value intermediate. Its derivatives have been explored for a multitude of biological targets. The broad spectrum of activities associated with the 1,2,4-oxadiazole core includes:

-

Anticancer Agents: Many derivatives have been identified as inducers of apoptosis.[1]

-

Anti-inflammatory Agents: The scaffold is present in molecules designed to inhibit key inflammatory pathway enzymes.[3][12]

-

Antimicrobial and Antiviral Agents: The structural rigidity and hydrogen bonding capabilities of the ring are beneficial for designing enzyme inhibitors.[3]

The utility of this specific building block is in its ability to rapidly generate libraries of novel chemical entities for high-throughput screening. A research program could, for example, synthesize an array of 3-aryl-5-propyl-1,2,4-oxadiazoles via Suzuki coupling to probe a specific binding pocket in a target protein.

Handling and Safety Precautions

As with any halogenated organic compound, appropriate safety measures are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound may be limited, data from analogous bromo-heterocycles should inform handling procedures.[14][15]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[14]

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 1256643-63-6) is a strategically designed synthetic intermediate of significant value to the medicinal chemistry community. Its structure combines the metabolically robust and biologically relevant 1,2,4-oxadiazole core with a lipophilic propyl moiety and a synthetically versatile bromine handle. This combination provides researchers with a powerful tool for the efficient construction of diverse molecular libraries, accelerating the discovery and optimization of novel therapeutic agents across a wide range of disease areas.

References

-

Gomółka, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. [Link]

-

Piazzi, L., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Frontiers in Chemistry, 11, 1269894. [Link]

-

Gomółka, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed, 13(6), 111. [Link]

-

Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. [Link]

-

Priebezinskaya, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2374. [Link]

-

PubChem. (n.d.). 3-Bromo-5-methyl-1,2,4-oxadiazole. Retrieved from PubChem website. [Link]

-

Perveen, S., et al. (2018). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Tropical Journal of Pharmaceutical Research, 17(1), 119-128. [Link]

-

Kumar, B. V., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal of Chemistry, 4(2), 376-382. [Link]

-

Chemchart. (n.d.). 3-Bromo-5-ethyl-1,2,4-oxadiazole (1256643-25-0). Retrieved from Chemchart website. [Link]

-

Synthonix. (n.d.). 3-bromo-5-methyl-1,2,4-oxadiazole. Retrieved from Synthonix website. [Link]

-

PubChemLite. (n.d.). 3-bromo-5-isopropyl-1,2,4-oxadiazole. Retrieved from PubChemLite website. [Link]

-

Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. [Link]

-

ResearchGate. (2015). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved from ResearchGate. [Link]

-

Rusin, K., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 14(15), 6296. [Link]

-

Al-Amiery, A. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Egyptian Journal of Chemistry. [Link]

-

Bora, R. O., et al. (2014).[1][2][3]-oxadiazoles: synthesis and biological applications. Mini Reviews in Medicinal Chemistry, 14(4), 355-369. [Link]

-

ResearchGate. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from ResearchGate. [Link]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]

-

ResearchGate. (2023). Recent Advances in the Pharmacological Applications of 1,3,4-Oxadiazole Derivatives: A Comprehensive Review. Retrieved from ResearchGate. [Link]

-

Chemchart. (n.d.). 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3). Retrieved from Chemchart website. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Online CAS Number 1256643-63-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 3-Bromo-5-ethyl-1,2,4-oxadiazole (1256643-25-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthonix, Inc > Synthons > 3-bromo-5-methyl-1,2,4-oxadiazole - [B81845] [synthonix.com]

- 10. PubChemLite - 3-bromo-5-isopropyl-1,2,4-oxadiazole (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 11. 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 3-Bromo-5-propyl-1,2,4-oxadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound. The guide focuses on its core physicochemical properties, with a detailed exploration of its molecular weight, a plausible synthetic pathway, and essential safety considerations. The content is structured to deliver field-proven insights, blending theoretical data with practical applications for laboratory professionals.

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties.[1] These heterocycles are often used as bioisosteres for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles. Their utility extends from developing antimicrobial and anti-inflammatory agents to crafting novel materials for organic electronics.[1][2] this compound is a specific derivative within this class, featuring a reactive bromine atom that serves as a versatile synthetic handle for further molecular elaboration, particularly in cross-coupling reactions, and a propyl group that modulates lipophilicity.

Core Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. This section details the key identifiers and, most critically, the molecular weight of the title compound.

Molecular Formula, Structure, and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 1256643-63-6[3]

-

Chemical Formula: C₅H₇BrN₂O

The structure consists of a central 1,2,4-oxadiazole ring substituted at the C3 position with a bromine atom and at the C5 position with an n-propyl group. The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse molecular fragments.

Molecular Weight: Calculation and Significance

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, quantitative analysis, and interpretation of mass spectrometry data.

Theoretical Calculation: The average molecular weight (MW) is calculated using the isotopic abundances of each element. The monoisotopic mass is calculated using the mass of the most abundant isotope for each element and is crucial for high-resolution mass spectrometry (HRMS) analysis.

The formula C₅H₇BrN₂O is broken down as follows:

| Element | Atom Count | Average Atomic Mass (amu) | Total Contribution (amu) | Most Abundant Isotope Mass | Monoisotopic Contribution (Da) |

| Carbon (C) | 5 | 12.011 | 60.055 | 12.00000 | 60.00000 |

| Hydrogen (H) | 7 | 1.008 | 7.056 | 1.007825 | 7.05478 |

| Bromine (Br) | 1 | 79.904 | 79.904 | 78.918337 (⁷⁹Br) | 78.91834 |

| Nitrogen (N) | 2 | 14.007 | 28.014 | 14.003074 | 28.00615 |

| Oxygen (O) | 1 | 15.999 | 15.999 | 15.994915 | 15.99492 |

| Total | 191.028 | 189.97419 |

-

Average Molecular Weight: 191.03 g/mol

-

Monoisotopic Mass: 189.97419 Da [4]

The presence of bromine is of particular importance in mass spectrometry. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak in a mass spectrum will appear as a characteristic doublet (M+ and M+2) of approximately 1:1 intensity ratio, separated by two mass units. This isotopic signature provides a powerful diagnostic tool for confirming the presence of bromine in the synthesized molecule.

Summary of Physicochemical Data

| Property | Value | Source / Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 1256643-63-6 | LGC Standards[3] |

| Molecular Formula | C₅H₇BrN₂O | Calculated |

| Molecular Weight | 191.03 g/mol | Calculated |

| Monoisotopic Mass | 189.97419 Da | Calculated[4] |

| SMILES | CCCc1nc(Br)no1 | Canonical Representation |

| Estimated Boiling Point | ~170 °C | Extrapolated from 3-bromo-5-methyl-1,2,4-oxadiazole[5] |

| Estimated Density | ~1.5 g/cm³ | Extrapolated from 3-bromo-5-methyl-1,2,4-oxadiazole[5] |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be designed based on well-established methods for constructing the 1,2,4-oxadiazole ring.[6][7]

Synthetic Strategy: The Amidoxime Route

The most common and versatile method for preparing 5-substituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime. For the target molecule, this involves two primary stages:

-

Formation of Butyramidoxime: Treatment of butyronitrile with hydroxylamine yields the key amidoxime intermediate. This step introduces the propyl group that will ultimately reside at the C5 position.

-

Acylation and Cyclodehydration: The butyramidoxime is then reacted with a suitable C1 electrophile containing bromine, followed by cyclization. A highly effective method involves using cyanogen bromide (BrCN), which serves as both the acylating agent and the source of the C3-bromo substituent, followed by a base-mediated ring closure.

Exemplary Synthetic Protocol

Disclaimer: This protocol is a representative example based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety measures in place.

Step 1: Synthesis of N'-hydroxybutaneimidamide (Butyramidoxime)

-

To a solution of hydroxylamine hydrochloride (1.1 eq) in methanol, add potassium hydroxide (1.1 eq) portion-wise at 0 °C. Stir for 30 minutes.

-

Filter the resulting precipitate (KCl) and add butyronitrile (1.0 eq) to the filtrate.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude butyramidoxime can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude butyramidoxime (1.0 eq) in a suitable solvent such as 1,4-dioxane.

-

Add sodium bicarbonate (2.5 eq) to the solution.

-

Cool the mixture to 0 °C and add a solution of cyanogen bromide (1.2 eq) in dioxane dropwise over 30 minutes. (Caution: Cyanogen bromide is highly toxic).

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours until TLC analysis indicates the consumption of the intermediate.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualization of the Synthetic Workflow

Caption: A two-step synthetic workflow for this compound.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques:

-

Mass Spectrometry (MS): The most direct confirmation of the molecular weight. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should reveal the molecular ion. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the calculated monoisotopic mass (189.97419 Da). The presence of the characteristic 1:1 M+/M+2 isotopic pattern is definitive proof of a monobrominated compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will show signals corresponding to the propyl group (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the CH₂ adjacent to the ring). ¹³C NMR will show five distinct carbon signals, including those of the oxadiazole ring.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for C=N and N-O stretching within the heterocyclic ring.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a risk assessment must be based on data from structurally similar compounds, such as other brominated heterocycles.[8][9][10]

-

Hazard Classification (Presumptive): Based on analogs, this compound should be treated as harmful if swallowed, in contact with skin, or if inhaled.[9][10] It is expected to cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling Precautions: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This presumptive safety profile underscores the necessity for researchers to conduct a thorough, compound-specific risk assessment before commencing any experimental work.

Conclusion

This compound is a valuable heterocyclic building block with a calculated molecular weight of 191.03 g/mol . Its structure, featuring a reactive bromine atom, makes it an ideal precursor for creating more complex molecules for drug discovery and materials science. The synthetic pathway outlined provides a robust method for its preparation, and the analytical data, particularly the unique isotopic signature in mass spectrometry, allows for its unambiguous identification. As with any research chemical, adherence to strict safety protocols based on the known hazards of related compounds is paramount for its safe handling and use.

References

-

Title: 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3) Source: Chemchart URL: [Link]

-

Title: 3-Bromo-5-methyl-1,2,4-oxadiazole Source: PubChem URL: [Link]

-

Title: Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: 3-bromo-5-isopropyl-1,2,4-oxadiazole Source: PubChemLite URL: [Link]

-

Title: Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives Source: MDPI URL: [Link]

-

Title: 3-bromo-5-methyl-1,2,4-oxadiazole - [B81845] Source: Synthonix URL: [Link]

-

Title: A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds Source: Eurasian Chemical Communications URL: [Link]

-

Title: A Review: Oxadiazole Their Chemistry and Pharmacological Potentials Source: Der Pharma Chemica URL: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Buy Online CAS Number 1256643-63-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. PubChemLite - 3-bromo-5-isopropyl-1,2,4-oxadiazole (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-5-propyl-1,2,4-oxadiazole solubility data

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-5-propyl-1,2,4-oxadiazole

Abstract

The Physicochemical Context of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is electron-deficient, a property that contributes to its metabolic stability.[6][7] However, this scaffold presents unique solubility challenges. Studies comparing regioisomeric pairs have consistently demonstrated that 1,2,4-oxadiazoles tend to exhibit lower aqueous solubility and higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts.[8][9] This difference is attributed to their distinct charge distributions and dipole moments.[8][9] Therefore, empirical determination of solubility is not just a routine check but a critical step in de-risking any drug discovery program involving a 1,2,4-oxadiazole core like this compound.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is fundamental for drug discovery.[5][10]

-

Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[3][11] It is the "true" solubility of the most stable crystalline form and is the gold-standard measurement for pre-formulation and late-stage development.[11][12] The most reliable method for its determination is the Shake-Flask method.[12][13]

-

Kinetic Solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[4][5][14] This high-throughput method is invaluable for the rapid screening of large compound libraries in early discovery to flag potential issues.[2][5] However, because it starts from a dissolved state and has short incubation times, it can overestimate the true thermodynamic solubility.[13]

Experimental Protocols for Solubility Determination

The following protocols provide a robust framework for the empirical measurement of solubility.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.[12] It measures the solubility of the solid, crystalline form of the compound, where factors like particle size and crystal morphology can influence the results.[11]

Principle: An excess amount of the solid compound is agitated in a specific buffer for an extended period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them on a vial roller or orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is achieved.[4]

-

Causality Insight: A 24-hour incubation is critical to allow sufficient time for the dissolution of the solid and the establishment of a true equilibrium. Shorter times may lead to an underestimation of the thermodynamic solubility.

-

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully filter the supernatant using a low-binding filter (e.g., a 0.45 µm PVDF filter plate) to remove all particulate matter. Centrifugation followed by careful removal of the supernatant is an alternative.[2][4]

-

Self-Validation Check: Visual inspection of the filtrate should confirm the complete absence of solid particles. Any visible precipitate indicates a failure in the separation step.

-

-

Quantification: Analyze the clear filtrate to determine the compound's concentration. This is typically done using HPLC-UV or LC-MS/MS against a standard curve prepared from a known concentration of the compound.[4][15]

-

Data Reporting: The final solubility is reported in units such as µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: High-Throughput Kinetic Solubility Assay

This assay is designed for speed and is suitable for early-stage discovery when compound availability is limited.[2][14]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. After a short incubation, the formation of any precipitate is measured. This can be done by detecting scattered light (nephelometry) or by filtering the solution and measuring the concentration of the remaining dissolved compound via UV spectroscopy.[5][14]

Step-by-Step Methodology (Nephelometric Method):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[14]

-

Buffer Addition: Add the aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 2%).[16]

-

Causality Insight: Keeping the final DMSO concentration low is crucial, as higher concentrations of this co-solvent can artificially inflate the measured solubility.

-

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[4][14]

-

Measurement: Use a nephelometer to measure the light scattering in each well.[5][14] An increase in light scattering relative to buffer-only controls indicates the formation of a precipitate.

-

Data Reporting: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Anticipated Solubility Profile and Influencing Factors

While no specific data exists for this compound, we can anticipate its behavior and design experiments accordingly.

Data Presentation

Once solubility data is generated, it should be presented in a clear, tabular format. The table below serves as a template for how results should be organized.

| Assay Type | Solvent System | Temperature (°C) | Measured Solubility (µg/mL) | Method of Quantification |

| Thermodynamic | PBS (pH 7.4) | 25 | Experimental Value | LC-MS/MS |

| Thermodynamic | FaSSIF (pH 6.5) | 37 | Experimental Value | LC-MS/MS |

| Kinetic | PBS (pH 7.4), 2% DMSO | 25 | Experimental Value | Nephelometry |

Note: FaSSIF (Fasted State Simulated Intestinal Fluid) is a biorelevant medium used to predict in vivo solubility in the small intestine.

Key Factors Influencing Solubility

Several factors must be controlled and considered during experimental design as they can significantly alter solubility measurements.[17]

-

pH: As a heterocyclic compound, this compound may have ionizable centers, making its solubility pH-dependent.[18] It is crucial to measure solubility in different buffers that are physiologically relevant (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine).[3]

-

Temperature: For most solid compounds, solubility increases with temperature.[19] Therefore, all experiments must be conducted at a consistent, controlled temperature.

-

Polarity and Co-solvents: The principle of "like dissolves like" applies.[19] While aqueous solubility is paramount, understanding solubility in organic solvents is vital for synthesis and purification. The use of co-solvents can increase solubility but must be carefully documented.

-

Solid-State Properties: The crystalline form (polymorph) of a compound can have a significant impact on its thermodynamic solubility.[20] Amorphous forms are generally more soluble than their stable crystalline counterparts.[20] It is essential to characterize the solid form of the material being tested.

-

Molecular Size: Generally, as molecular size and complexity increase, solubility tends to decrease because it becomes more difficult for solvent molecules to surround the solute molecules.[19][21]

Conclusion

Characterizing the solubility of this compound is a non-negotiable step in assessing its viability as a scaffold for drug development. Due to the inherent tendencies of the 1,2,4-oxadiazole class towards lower aqueous solubility, a rigorous, empirical approach is mandated.[8] This guide provides the strategic rationale and detailed, validated protocols necessary for researchers to confidently generate high-quality thermodynamic and kinetic solubility data. By systematically applying these methods and understanding the key factors that influence the results, development teams can make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the journey from discovery to candidate selection.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

PubMed. (2011). In vitro solubility assays in drug discovery. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

National Institutes of Health (NIH). (2013). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2013). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Pharmaguideline. (2023). Factors that Affect the Solubility of Drugs. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

ACS Publications. (2012). Oxadiazoles in Medicinal Chemistry. [Link]

-

SlideShare. (2022). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

International Journal of Novel Research and Development. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

-

ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

PubChem. 3-Bromo-5-methyl-1,2,4-oxadiazole. [Link]

-

Journal of Pharma and Biomedics. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]

-

ResearchGate. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]

-

PubMed Central. (2022). Biological activity of oxadiazole and thiadiazole derivatives. [Link]

-

ACS Publications. Oxadiazoles in Medicinal Chemistry. [Link]

-

Chemchart. 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3). [Link]

-

Arkivoc. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

-

ResearchGate. (2015). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. [Link]

-

MDPI. (2020). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. [Link]

-

Research and Reviews: Journal of Chemistry. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]

-

DergiPark. (2023). The Biological Potential and Synthetic Diversity of 1,3,4-Oxadiazole Multiplexed with Various Heterocyclic Compounds. [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. evotec.com [evotec.com]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpbsci.com [jpbsci.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. tandfonline.com [tandfonline.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 18. ascendiacdmo.com [ascendiacdmo.com]

- 19. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 20. ijnrd.org [ijnrd.org]

- 21. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

Unlocking the Therapeutic Potential of 3-Bromo-5-propyl-1,2,4-oxadiazole: A Technical Guide for Preclinical Investigation

Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in drug discovery.[1][2] Its inherent chemical and thermal stability, coupled with its ability to act as a bioisosteric replacement for amide and ester functionalities, makes it a valuable scaffold for the design of novel therapeutic agents.[1] The oxadiazole ring is not merely a passive linker; its electron-poor nature and capacity for hydrogen bonding interactions contribute significantly to the pharmacological activity of molecules in which it is embedded.[3][4] Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5]

This guide focuses on a specific, yet underexplored, derivative: 3-Bromo-5-propyl-1,2,4-oxadiazole . While direct biological data for this compound is limited in the public domain, its structural features—a halogenated substituent at the 3-position and an alkyl chain at the 5-position—suggest a high potential for potent and selective biological activity. The presence of a bromine atom can enhance lipophilicity and may participate in halogen bonding, a recognized interaction in drug-receptor binding. The propyl group can influence the molecule's interaction with hydrophobic pockets in target proteins.

This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of this compound. We will delve into the rationale behind prioritizing certain biological screens, provide detailed experimental protocols, and offer insights into the interpretation of potential outcomes.

Prioritizing Biological Investigation: A Data-Driven Approach

Given the wide spectrum of activities associated with the 1,2,4-oxadiazole core, a logical and resource-efficient approach to characterizing this compound is essential. Based on extensive literature reviews of analogous compounds, we propose prioritizing the investigation of its anticancer and anti-inflammatory potential.

Rationale for Anticancer Activity Screening

Numerous 1,2,4-oxadiazole derivatives have exhibited potent cytotoxic effects against a variety of human cancer cell lines.[1][4][5] The structural motifs present in this compound, particularly the halogen substitution, are frequently associated with enhanced anticancer activity in related heterocyclic compounds.[4]

Rationale for Anti-inflammatory Activity Screening

The 1,2,4-oxadiazole scaffold is also a well-established pharmacophore in the design of anti-inflammatory agents.[3][6] These compounds often exert their effects through the modulation of key inflammatory mediators. The potential for this compound to interact with enzymes or receptors involved in the inflammatory cascade warrants thorough investigation.

Experimental Workflows for Biological Characterization

The following sections provide detailed, step-by-step methodologies for the initial in vitro and subsequent in vivo evaluation of this compound.

Part 1: In Vitro Anticancer Activity Assessment

A tiered approach to in vitro testing allows for a rapid initial assessment of cytotoxicity, followed by more detailed mechanistic studies.

Figure 1: Proposed workflow for in vitro anticancer evaluation.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Hypothetical IC50 Values

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| MCF-7 | Breast | Experimental Data | Experimental Data |

| A549 | Lung | Experimental Data | Experimental Data |

| HCT116 | Colon | Experimental Data | Experimental Data |

Part 2: In Vivo Anti-inflammatory Activity Assessment

Should in vitro screens suggest anti-inflammatory potential, in vivo models are crucial for confirmation and to understand the compound's effects in a whole organism.

Figure 2: Workflow for in vivo acute anti-inflammatory screening.

This is a widely used and well-characterized model of acute inflammation.[8][9][10]

Materials:

-

Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6):

-

Control (vehicle)

-

Standard (Indomethacin)

-

Test groups (different doses of this compound)

-

-

Compound Administration: Administer the vehicle, standard, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation: Hypothetical Paw Edema Inhibition

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Control (Vehicle) | - | Experimental Data | 0% |

| Indomethacin | 10 | Experimental Data | Experimental Data |

| This compound | 25 | Experimental Data | Experimental Data |

| This compound | 50 | Experimental Data | Experimental Data |

| This compound | 100 | Experimental Data | Experimental Data |

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic evaluation of the biological potential of this compound. The proposed workflows for anticancer and anti-inflammatory screening are based on well-established and validated methodologies. Positive results from these initial studies would warrant further, more in-depth investigations, including:

-

Elucidation of the mechanism of action: For anticancer activity, this could involve investigating specific signaling pathways or enzyme inhibition. For anti-inflammatory activity, this could include measuring levels of pro-inflammatory cytokines.

-

In vivo efficacy studies: For promising anticancer candidates, xenograft models in immunocompromised mice would be the next logical step.[7]

-

Pharmacokinetic and toxicity studies: A comprehensive ADME/Tox profile is essential for any compound with therapeutic potential.

The exploration of novel chemical entities like this compound is a critical endeavor in the quest for new and improved therapeutics. By following a logical and rigorous scientific approach, the true potential of this promising molecule can be unlocked.

References

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Research J. Pharm. and Tech. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). J. Inflamm. Res. Retrieved from [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. Retrieved from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. Retrieved from [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). RSC Advances. Retrieved from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central. Retrieved from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ijcrt.org. Retrieved from [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed Central. Retrieved from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Retrieved from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. Retrieved from [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). karger.com. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. Retrieved from [Link]

-

PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. (2018). ejbps.com. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ijptonline.com. Retrieved from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed. Retrieved from [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 9. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 10. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

3-Bromo-5-propyl-1,2,4-oxadiazole: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Ascendancy of the 1,2,4-Oxadiazole Core

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior pharmacological profiles is paramount. Within the vast arsenal of heterocyclic chemistry, the 1,2,4-oxadiazole ring has emerged as a "privileged scaffold".[1] This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, is not merely a structural component but a functional powerhouse, offering a unique constellation of properties that medicinal chemists can strategically exploit.[2][3] Its significance is underscored by its presence in a variety of commercial drugs and clinical candidates.[4]

The utility of the 1,2,4-oxadiazole core is largely attributed to its role as a bioisostere for esters and amides.[5][6] This bioisosteric replacement is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's characteristics to overcome common liabilities such as poor metabolic stability and unfavorable pharmacokinetics.[7][8] The inherent chemical and thermal stability of the 1,2,4-oxadiazole ring, particularly its resistance to hydrolytic cleavage, makes it an attractive substitute for labile ester and amide functionalities.[6][9]

Beyond its stability, the 1,2,4-oxadiazole moiety can modulate a molecule's physicochemical properties, including lipophilicity and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[10] The scaffold has been incorporated into a diverse array of therapeutic agents targeting a wide spectrum of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[1][2][11][12]

This guide focuses on a specific, strategically designed derivative: 3-Bromo-5-propyl-1,2,4-oxadiazole . We will explore its synthetic accessibility, its potential for chemical diversification, and its promise as a foundational scaffold for the development of next-generation therapeutics.

The Strategic Advantage of this compound

The deliberate selection of the 3-bromo and 5-propyl substituents on the 1,2,4-oxadiazole core is a calculated design choice aimed at maximizing its utility in a drug discovery program.

-

The 5-Propyl Group: This simple alkyl chain serves to increase the lipophilicity of the scaffold. This can enhance membrane permeability and improve oral bioavailability. The propyl group provides a degree of steric bulk that can be optimized to fit into hydrophobic pockets of target proteins.

-

The 3-Bromo Substituent: The bromine atom at the 3-position is the key to unlocking the scaffold's versatility. It serves as a highly valuable synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions.[13] This allows for the rapid and efficient generation of large, diverse libraries of analogues from a common intermediate, a crucial strategy in modern lead optimization. The electron-withdrawing nature of the bromine atom also influences the electronic properties of the oxadiazole ring.

The combination of a tunable lipophilic group and a reactive handle for diversification makes this compound an ideal starting point for a fragment-based or lead-optimization campaign.

Synthetic Strategy and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature.[2] The most common and reliable method involves the condensation of an amidoxime with a carboxylic acid derivative, followed by cyclization.[14] The following is a proposed, detailed protocol for the synthesis of this compound.

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Butyramidoxime

-

To a solution of butyronitrile (1 equivalent) in a 1:1 mixture of ethanol and water, add sodium bicarbonate (1.5 equivalents) and hydroxylamine hydrochloride (1.5 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude butyramidoxime, which can often be used in the next step without further purification.

Step 2 & 3: One-Pot Acylation and Cyclization

-

To a solution of butyramidoxime (1 equivalent) and dibromoacetic acid (1.1 equivalents) in a suitable solvent such as DMF or pyridine, add a coupling agent like EDC (1.2 equivalents) or HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature until the formation of the O-acylamidoxime intermediate is complete (monitor by LC-MS).

-

Heat the reaction mixture to 80-120 °C to effect cyclodehydration. The use of microwave irradiation can significantly shorten the reaction time.[2]

-

Upon completion, cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Utility: A Gateway to Chemical Diversity

The true power of the this compound scaffold lies in its potential for diversification through cross-coupling reactions. The 3-bromo position is amenable to a wide range of transformations, allowing for the introduction of various aryl, heteroaryl, alkyl, and amino groups.

Caption: Diversification of the core scaffold via cross-coupling reactions.

This synthetic flexibility enables a systematic structure-activity relationship (SAR) study, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Potential Medicinal Chemistry Applications

The 1,2,4-oxadiazole scaffold has been implicated in a wide range of biological activities.[11][15] By leveraging the this compound core, medicinal chemists can explore various therapeutic areas.

| Therapeutic Area | Potential Molecular Targets | Rationale for Scaffold Application | Representative References |

| Oncology | Kinases, Histone Deacetylases (HDACs), Apoptosis Inducers | The 1,2,4-oxadiazole can mimic key interactions in ATP-binding sites or act as a zinc-binding group. The scaffold allows for the presentation of diverse substituents to probe protein surfaces. | [2],[4] |

| Neuroscience | Muscarinic Receptors, Cholinesterases, Monoamine Oxidase-B (MAO-B) | The scaffold can be used to develop agents for Alzheimer's disease and other neurodegenerative disorders by targeting key enzymes and receptors in the central nervous system. | [1],[16],[17] |

| Inflammation & Immunology | Farnesoid X Receptor (FXR), Cannabinoid Receptors (CB2) | The 1,2,4-oxadiazole core has been successfully incorporated into modulators of nuclear receptors and GPCRs involved in inflammatory pathways. | [18],[10] |

| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteases | The scaffold can be elaborated to design novel antimicrobial and antiviral agents. | [14],[9] |

Conclusion

This compound represents a highly promising and versatile scaffold for modern medicinal chemistry. Its strategic design, combining a lipophilic moiety with a synthetically tractable handle for diversification, provides an excellent starting point for drug discovery campaigns across multiple therapeutic areas. The inherent stability and favorable bioisosteric properties of the 1,2,4-oxadiazole core, coupled with the potential for rapid library generation, make this a scaffold of significant interest for researchers, scientists, and drug development professionals. The exploration of its chemical space is poised to yield novel therapeutic agents with improved pharmacological profiles.

References

- The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to Key Molecular Targets - Benchchem.